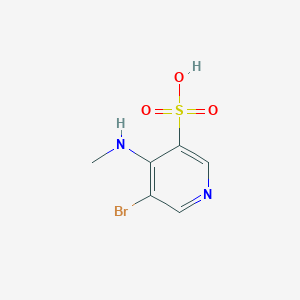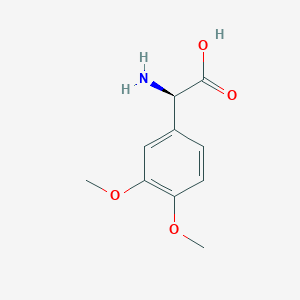
1-(difluoromethyl)-1H-indol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-1H-indol-7-amine is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(difluoromethyl)-1H-indol-7-amine typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the late-stage difluoromethylation, which can be achieved through various synthetic routes:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as ClCF₂H. The reaction is typically carried out in the presence of a base and a suitable solvent.
Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating reagents like TMSCF₂H (trimethylsilyl difluoromethyl) in the presence of a catalyst.
Radical Difluoromethylation: This method employs radical initiators to generate difluoromethyl radicals, which then react with the indole substrate.
Industrial production methods often involve continuous flow processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-1H-indol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include bases, acids, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Difluoromethyl)-1H-indol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a bioisostere for amine groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-1H-indol-7-amine involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-1H-indol-7-amine can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-1H-indol-7-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-(Methyl)-1H-indol-7-amine: The presence of a methyl group instead of a difluoromethyl group results in different lipophilicity and hydrogen bonding capabilities.
1-(Chloromethyl)-1H-indol-7-amine: The chloromethyl group imparts different electronic properties compared to the difluoromethyl group .
The unique properties of this compound, such as its ability to act as a hydrogen bond donor and its bioisosteric properties, make it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H8F2N2 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
1-(difluoromethyl)indol-7-amine |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-2-1-3-7(12)8(6)13/h1-5,9H,12H2 |
Clé InChI |
BESYIEBGZSVQDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)N(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)

![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)


![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)
